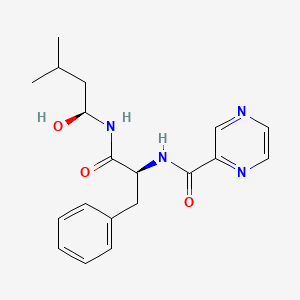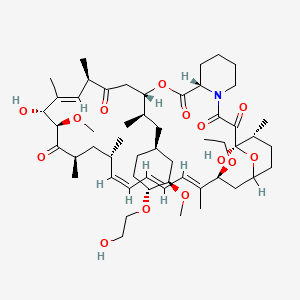
Everolimus O-ethyl impurity
Vue d'ensemble
Description
Everolimus O-ethyl impurity is an impurity of Everolimus . Everolimus inhibits cytokine-mediated lymphocyte proliferation and blocks the growth of certain cancers .
Synthesis Analysis
Everolimus was synthesized from rapamycin via condensation with 2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl trifluoromethanesulfonate in the presence of an organic base . An investigation of the Everolimus intermediate PG-EVR preparation process resulted in the identification of three impurities PG-D,E,F constantly formed as byproducts in large amounts .Chemical Reactions Analysis
The High Performance Thin Layer Chromatography (HPTLC) method was developed and validated for the determination of Everolimus in the presence of degradation products or pharmaceutical excipients . Everolimus powder was analyzed using a Chemical Fume Hood (CFH) and Everolimus solution was analyzed using a CFH or Biosafety Cabinet .Physical And Chemical Properties Analysis
The molecular formula of Everolimus O-ethyl impurity is C54H85NO14 . Its molecular weight is 972.2 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pharmacology: Therapeutic Drug Monitoring
Everolimus O-ethyl impurity plays a crucial role in therapeutic drug monitoring (TDM), particularly in the context of organ transplantation. High-Performance Thin Layer Chromatography (HPTLC) methods have been developed to accurately quantify everolimus and its impurities, ensuring optimal dosing for immunosuppression while minimizing the risk of rejection .
Oncology: Cancer Treatment and Research
In oncology, everolimus and its impurities are studied for their antiproliferative properties. They are used in the treatment of various cancers, including renal cell carcinoma, by inhibiting the mTOR pathway, which is crucial for cell growth and proliferation .
Immunology: Immunosuppressive Effects
Everolimus O-ethyl impurity is known for its immunosuppressive effects, which are beneficial in preventing organ rejection post-transplantation. Its role in modulating the immune response is significant in reducing systemic inflammatory response syndrome (SIRS) following surgeries like cardiopulmonary bypass .
Biochemistry: Analytical Method Development
In the field of biochemistry, everolimus O-ethyl impurity is used in the development of stability-indicating assay methods. Techniques like HPTLC are employed to study the degradation pathways and stability of everolimus, which is vital for ensuring the safety and efficacy of the drug .
Molecular Biology: Gene Regulation Studies
Everolimus and its impurities are utilized in molecular biology to understand the regulation of genes influenced by the mTOR pathway. This includes research into the genetic factors that affect the cellular effects of mTOR inhibitors, which has implications for precision medicine .
Analytical Chemistry: Quantification and Validation
In analytical chemistry, everolimus O-ethyl impurity is central to the quantification and validation of analytical methods. Robust techniques such as HPLC are optimized to determine everolimus and its impurities in pharmaceutical formulations, ensuring quality control and regulatory compliance .
Mécanisme D'action
Target of Action
Everolimus O-ethyl impurity, like Everolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
Everolimus O-ethyl impurity interacts with its protein receptor FKBP12 . This interaction directly inhibits mTOR complex 1 (mTORC1), thereby inhibiting its downstream signaling . As a result, the production of mRNAs coding for proteins involved in the cell cycle and glycolysis process is impaired or altered, leading to the inhibition of tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by Everolimus O-ethyl impurity is the mTOR pathway . This pathway regulates several crucial cellular processes, including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .
Pharmacokinetics
Everolimus O-ethyl impurity, derived from Everolimus, contains a 2-hydroxy-ethyl chain in the 40th position that makes the drug more hydrophilic than Everolimus, thereby increasing its oral bioavailability . .
Result of Action
The molecular and cellular effects of Everolimus O-ethyl impurity’s action primarily involve the inhibition of cell growth, proliferation, and survival . By inhibiting mTORC1, the compound disrupts the production of proteins crucial for these processes, thereby inhibiting tumor growth .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85NO14/c1-11-66-45-31-41-22-20-39(8)54(63,69-41)51(60)52(61)55-24-16-15-19-42(55)53(62)68-46(36(5)29-40-21-23-44(67-26-25-56)47(30-40)64-9)32-43(57)35(4)28-38(7)49(59)50(65-10)48(58)37(6)27-33(2)17-13-12-14-18-34(45)3/h12-14,17-18,28,33,35-37,39-42,44-47,49-50,56,59,63H,11,15-16,19-27,29-32H2,1-10H3/b14-12+,17-13+,34-18+,38-28+/t33-,35-,36-,37-,39-,40+,41?,42+,44-,45+,46+,47-,49-,50+,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQORCAKVOXCS-UAOJCEQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CCC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C1C)C)C)OC)O)C)C)C(C)CC4CCC(C(C4)OC)OCCO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]\1CC2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704711-12-5 | |
| Record name | 7-o-Desmethyl-7-O-ethyl everolimus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1704711125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-O-DESMETHYL-7-O-ETHYL EVEROLIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYA2X8ZTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



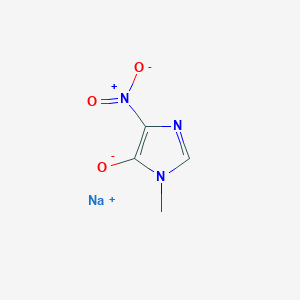
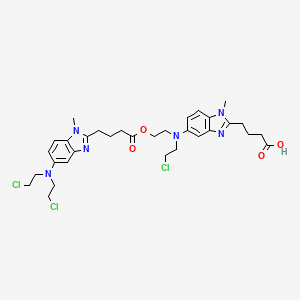
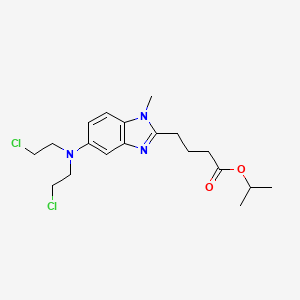
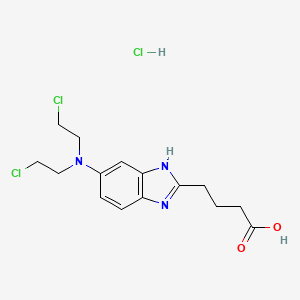

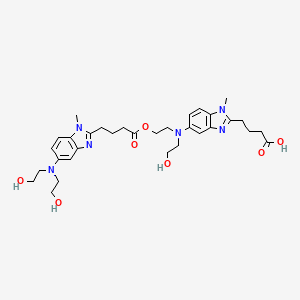
![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)




